1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
The compound 1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a heterocyclic organic molecule featuring a triazolopyridazine core substituted with a pyridinyl group and an azepane-linked thioether ketone moiety. Its molecular formula is C₂₁H₂₂N₆OS, with a molecular weight of 414.51 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and bioactive scaffolds targeting neurological or oncological pathways .
Key structural attributes include:
- Triazolopyridazine backbone: A fused bicyclic system known for its electron-deficient nature, enabling π-π stacking interactions in biological targets.
- Azepane ring: A seven-membered amine ring that may improve metabolic stability compared to smaller cyclic amines.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-17(23-11-5-1-2-6-12-23)13-26-16-9-8-15-20-21-18(24(15)22-16)14-7-3-4-10-19-14/h3-4,7-10H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMHJYVPLZLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazolo-pyridazine moiety, which has been associated with various biological activities, particularly in the context of cancer treatment and kinase inhibition.
- Molecular Formula : C18H20N6OS
- Molecular Weight : 368.46 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The compound's design incorporates elements that allow it to bind effectively to these targets.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related triazolo-pyridazine derivatives on various cancer cell lines. For instance, compounds derived from similar scaffolds have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may exhibit moderate to high cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the substituents on the triazolo-pyridazine core significantly affect the biological activity of these compounds. For example:
- The presence of a pyridine group enhances binding affinity to kinase targets.
- Substitutions at specific positions on the pyridine and triazole rings can modulate potency and selectivity against different kinases.
Case Studies
In a study focusing on novel triazolo-pyridazine derivatives, it was found that specific compounds exhibited significant inhibitory activity against c-Met kinase, a target implicated in various cancers. The most potent derivative had an IC50 value comparable to established inhibitors like Foretinib . This highlights the therapeutic potential of compounds structurally similar to this compound.
Pharmacological Implications
The pharmacological profile of this compound suggests it could serve as a lead compound for further development into anticancer therapies. Its ability to inhibit key kinases involved in tumor progression makes it a candidate for targeted cancer therapies.
Comparison with Similar Compounds
Fluorophenyl-Substituted Analog
A closely related compound is 1-(azepan-1-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one (CAS: 852374-46-0). This analog replaces the pyridinyl group with a 3-fluorophenyl substituent, altering electronic and steric properties .
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | 3-Fluorophenyl Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₆OS | C₁₉H₂₀FN₅OS |
| Molecular Weight | 414.51 g/mol | 385.46 g/mol |
| Substituent | Pyridin-2-yl | 3-Fluorophenyl |
| Key Functional Groups | Triazolopyridazine, Azepane | Triazolopyridazine, Azepane |
| Potential Bioactivity | Kinase inhibition (inferred) | Unknown (limited data) |
Key Differences :
- The fluorophenyl analog exhibits reduced molecular weight and altered lipophilicity due to fluorine’s electronegativity, which may enhance membrane permeability but reduce water solubility.
Table 2: Pharmacophore Comparison
| Feature | Target Compound | Patent Analogs |
|---|---|---|
| Core Structure | Triazolopyridazine | Imidazo-pyrrolo-pyrazine |
| Heterocyclic Substituent | Azepane | Piperidine/Morpholine |
| Additional Groups | Pyridinyl | Tetrahydro-2H-pyran, Sulfonyl |
| Potential Therapeutic Use | Kinase modulation | Neurodegenerative/Oncology |
Key Insights :
- Patent analogs prioritize imidazo-pyrrolo-pyrazine cores, which are bulkier and may target different ATP-binding pockets compared to triazolopyridazine.
- The use of morpholine-sulfonyl groups in analogs enhances solubility and bioavailability, a feature absent in the target compound .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its fluorophenyl analog, involving Ullmann-type coupling for thioether formation and azepane introduction via nucleophilic substitution .
- The fluorophenyl analog’s commercial availability (priced at $8–10/g) underscores its role as a lead compound for further derivatization .
- Knowledge Gaps: No direct comparative studies on binding affinities or metabolic stability between the target compound and analogs are available in the provided evidence.
Q & A
Q. What are the key synthetic routes for 1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?
The synthesis typically involves three critical steps:
- Triazole Ring Formation : Cyclization of pyridazine derivatives with hydrazine under acidic or basic conditions, often using refluxing ethanol or DMF .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution with thiols (e.g., 2-chlorobenzyl mercaptan) in the presence of dehydrating agents like POCl₃ .
- Acylation : Reaction of intermediates with azepane-derived acyl chlorides in inert solvents (e.g., THF) under controlled pH and temperature . Purification methods include column chromatography and recrystallization, with yields optimized by adjusting reaction times (typically 12–24 hours) .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 170–180 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving peaks at retention times specific to the compound’s polarity .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~369 for C₁₉H₂₇N₇O) confirm the molecular formula .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO and DMF (5–10 mg/mL) but poorly soluble in water (<0.1 mg/mL) due to hydrophobic azepane and triazolopyridazine moieties .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) and UV light. Store at –20°C in inert atmospheres to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize biological activity?
- Substituent Screening : Replace the pyridin-2-yl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups to assess potency against targets like kinases or bromodomains .
- Bioisosteric Replacement : Swap the azepane ring with piperidine or morpholine to evaluate effects on membrane permeability and target binding .
- In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to correlate structural modifications with IC₅₀ values .
Q. What strategies are effective for identifying the compound’s biological targets?
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
- Molecular Docking : Screen against protein databases (e.g., BRD4, EGFR) using software like AutoDock Vina. The triazolopyridazine core shows affinity for bromodomains (ΔG ≈ –9.5 kcal/mol) .
- Kinase Profiling : Utilize panels like Eurofins KinaseScan® to test inhibition across 100+ kinases .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- DFT Calculations : Predict redox potentials of the sulfanyl group and HOMO-LUMO gaps to assess stability .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), blood-brain barrier permeability (low), and CYP450 interactions .
- MD Simulations : Simulate binding dynamics with targets (e.g., 50 ns trajectories) to optimize substituent conformations for stronger hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
